molecular formula C11H8ClNO2S B1486478 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1094423-38-7

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B1486478
CAS RN: 1094423-38-7
M. Wt: 253.71 g/mol
InChI Key: ZBNUTHSDOUCIJZ-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1094423-38-7 . It has a molecular weight of 254.72 .


Molecular Structure Analysis

The molecular structure of “2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” consists of a thiazole ring, a carboxylic acid group, and a chlorophenyl group . The molecular weight of the compound is 254.72 .


Physical And Chemical Properties Analysis

The compound “2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” has a molecular weight of 254.72 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. The chlorophenyl group in 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can potentially enhance these properties, making it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds is well-documented. This specific compound, with its chlorophenyl moiety, may interact with biological pathways to reduce inflammation, offering a pathway for the development of new anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Thiazoles have been studied for their antitumor and cytotoxic activities. The structural features of 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid could be explored to design novel anticancer drugs that target specific pathways or cancer cell types .

Neuroprotective Applications

The thiazole ring is a common feature in neuroprotective agents. Research into the applications of 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid could lead to the discovery of new treatments for neurodegenerative diseases or brain injuries .

Antiviral Drugs

Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, thiazole derivatives like 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid could be valuable in the synthesis of compounds that inhibit viral replication or assembly .

Analgesic Agents

The analgesic activity of thiazole derivatives is another area of interest. This compound’s unique structure might contribute to the development of pain-relief medications with fewer side effects compared to current options .

Antihypertensive Agents

Thiazoles have shown potential in the management of hypertension2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid could be a precursor in synthesizing new antihypertensive drugs that work effectively to control high blood pressure .

Agricultural Chemicals

Beyond pharmaceuticals, thiazole compounds are also used in agriculture. They serve as precursors for fungicides, herbicides, and insecticides. The specific attributes of 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid might be harnessed to create more effective and environmentally friendly agricultural chemicals .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUTHSDOUCIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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